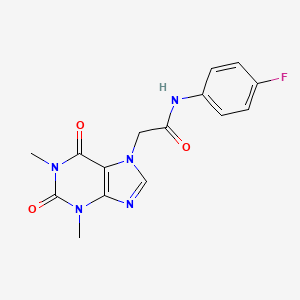

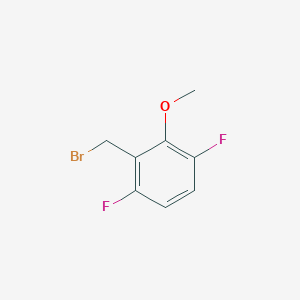

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an amine with an acyl chloride or anhydride. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide is synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, LC-MS, and X-ray diffraction analysis. For instance, the crystal structure of an anticancer drug derivative was solved using direct methods and refined by full matrix least-squares procedures . The crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide reveals hydrogen bonding that forms six-membered rings and links molecules into chains . These techniques could be used to analyze the molecular structure of "2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide".

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from the types of reactions they undergo. For example, the silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo transsilylation . The intermolecular and intramolecular hydrogen bonds observed in the structures of these compounds suggest that similar hydrogen bonding could influence the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of halogen atoms, as seen in 2,2-Dibromo-N-(4-fluorophenyl)acetamide , and the crystal packing can affect these properties. The dihedral angle between functional groups can also be significant, as seen in the 29.5° angle between the fluorophenyl ring and the acetamide group in one of the compounds . These factors would need to be considered when analyzing the physical and chemical properties of "this compound".

Aplicaciones Científicas De Investigación

Neuroprotective and MAO-B Inhibitory Activities

- Neuroprotection and MAO-B Inhibition : This compound was identified as a promising structure for in vivo evaluations due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity. This could have implications for neurological disorders and neurodegenerative diseases (Mitkov et al., 2022).

Synthesis and Structural Analysis

- Synthesis and Structure : Research on the synthesis of related compounds provides insights into the structural characteristics and potential applications in different scientific fields (Hesek & Rybár, 1994).

Chiral Separation Techniques

- Chiral Separation : Development of a chiral reversed-phase high-performance liquid chromatographic method for enantiomeric separation of isomers related to this compound highlights its significance in analytical chemistry (Peikova et al., 2019).

Potential Antipsychotic Properties

- Antipsychotic Potential : Research on analogs of this compound has explored their potential as antipsychotic agents, providing insights into new therapeutic options for psychiatric disorders (Wise et al., 1987).

Bronchodilating Activity

- Bronchodilating Effects : Investigation into derivatives of this compound has shown strong bronchodilating effects, suggesting potential applications in respiratory disorders (Peikov et al., 1995).

Antitumor Activity and Molecular Docking

- Antitumor Activity and Molecular Docking : Studies on novel derivatives demonstrated significant antitumor activity, emphasizing its potential in cancer research and treatment (Fahim et al., 2019).

Inhibition in Cancer Cell Lines

- Cancer Cell Line Inhibition : New mercapto xanthine derivatives related to this compound were evaluated for their antitumor activity on different cancer cell lines, indicating potential for cancer therapy (Sultani et al., 2017).

Radioligand for A2B Adenosine Receptors

- Radioligand Application : Its use as a selective antagonist radioligand for A2B adenosine receptors shows its significance in receptor studies and pharmacological research (Baraldi et al., 2004).

Serotonin and Dopamine Receptor Affinity

- Receptor Affinity Studies : Research on N-(arylpiperazinyl)acetamide derivatives of related compounds has shown significant affinity for serotonin and dopamine receptors, which is relevant in neuroscience and psychopharmacology (Żmudzki et al., 2015).

Antifungal Agents

- Antifungal Properties : Studies on morpholin-3-yl-acetamide derivatives, closely related to this compound, have shown promising broad-spectrum antifungal activities (Bardiot et al., 2015).

Propiedades

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJCZGEOSARQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine](/img/structure/B2520260.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)